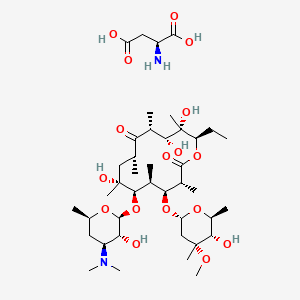

Erythromycin aspartate

Description

Properties

CAS No. |

30010-41-4 |

|---|---|

Molecular Formula |

C41H74N2O17 |

Molecular Weight |

867.0 g/mol |

IUPAC Name |

(2S)-2-aminobutanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13.C4H7NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-2(4(8)9)1-3(6)7/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H,1,5H2,(H,6,7)(H,8,9)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-/m10/s1 |

InChI Key |

MVGQXQJJZQSBPZ-SVCGJITISA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Erythromycin aspartate; Erythromycin L-aspartate; |

Origin of Product |

United States |

Molecular Mechanisms of Action of Erythromycin Aspartate

Ribosomal Target Binding and Specificity

Erythromycin (B1671065) aspartate's primary mode of action involves its binding to the bacterial ribosome, a critical component for protein production. patsnap.com This interaction is characterized by a high degree of specificity for the bacterial ribosomal subunits.

Interaction with the 50S Ribosomal Subunit

Erythromycin aspartate specifically binds to the 50S subunit of the bacterial ribosome. drugbank.commedchemexpress.com This large subunit is a key player in the elongation of polypeptide chains during protein synthesis. The affinity of macrolides like erythromycin for the 50S ribosomal subunit is a cornerstone of their broad-spectrum antibacterial activity. drugbank.com In addition to inhibiting the translation process, erythromycin can also interfere with the assembly of the 50S ribosomal subunit itself, presenting a dual mechanism of action. asm.orgnih.gov Studies in Staphylococcus aureus have shown that the inhibitory concentrations for both translation and 50S subunit assembly are identical, indicating that these two processes are equivalent targets for the antibiotic. asm.orgnih.gov

Binding to the 23S Ribosomal RNA Molecule

Within the 50S subunit, the primary binding site for erythromycin is the 23S ribosomal RNA (rRNA) molecule. drugbank.comnih.gov This interaction is crucial for the antibiotic's inhibitory effect. The binding site is located within a region of the 23S rRNA that includes domains II and V. nih.gov Specifically, erythromycin makes contact with hairpin 35 in domain II and the peptidyl transferase loop in domain V. nih.gov These two regions are believed to be spatially close in the tertiary structure of the 23S rRNA, forming a binding pocket for macrolides. nih.gov Key nucleotides involved in this interaction include A2058 and A2059 in the peptidyl transferase loop, where erythromycin protects against chemical modification. nih.govnih.gov The interaction with A2058 is particularly significant, involving a hydrogen bond with the 2' hydroxyl of the desosamine (B1220255) moiety of erythromycin. researchgate.net

Tautomeric Recognition by Bacterial Ribosomes

Erythromycin A can exist in different tautomeric forms, including a keto form and two cyclic hemiketals. tandfonline.comtandfonline.com Research has demonstrated that it is the keto tautomer of erythromycin A that is specifically recognized by and binds to bacterial ribosomes. tandfonline.comrsc.orgrsc.org This binding has been characterized as a fast exchange process using 1H nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org The active keto form is crucial for inhibiting protein synthesis. tandfonline.comtandfonline.com

Inhibition of Bacterial Protein Synthesis Elongation and Translocation

By binding to the ribosome, this compound effectively halts the process of protein synthesis, specifically targeting the elongation and translocation steps. medchemexpress.com

Interference with the Peptidyl Transferase Center (PTC)

Erythromycin binds near the peptidyl transferase center (PTC) of the large ribosomal subunit, a critical region for the formation of peptide bonds. mdpi.compatsnap.com The binding site is located at the entrance of the nascent peptide exit tunnel. mdpi.comresearchgate.net By occupying this position, erythromycin physically obstructs the passage of the elongating polypeptide chain. mdpi.comresearchgate.net The antibiotic's interaction with key nucleotides such as A2058 and A2059 stabilizes its position within the PTC. mdpi.com While erythromycin does not induce significant conformational changes in the ribosome, it narrows the exit tunnel, preventing the passage of polypeptides longer than a few amino acids. mdpi.com

Blockage of Peptidyl Transferase and Translocation Reactions

Erythromycin's presence in the ribosome interferes with the peptidyl transferase reaction, the fundamental step of peptide bond formation. researchgate.net It also inhibits the translocation process, which is the movement of the ribosome along the messenger RNA (mRNA) to read the next codon. patsnap.comwikipedia.org By blocking these critical reactions, erythromycin prevents the addition of new amino acids to the growing peptide chain, leading to the cessation of protein synthesis. medchemexpress.comwikipedia.org This inhibition of elongation effectively stalls bacterial growth and replication. patsnap.com

Data Tables

Table 1: Key Ribosomal Interactions of Erythromycin

| Component | Interaction Site/Effect | References |

|---|---|---|

| 50S Ribosomal Subunit | Primary binding target | drugbank.commedchemexpress.com |

| Inhibition of assembly | asm.orgnih.gov | |

| 23S Ribosomal RNA | Direct binding site | drugbank.comnih.gov |

| Hairpin 35 (Domain II) | nih.gov | |

| Peptidyl transferase loop (Domain V) | nih.govnih.gov | |

| Nucleotides A2058 and A2059 | nih.govnih.govmdpi.com | |

| Peptidyl Transferase Center (PTC) | Binding near the entrance of the nascent peptide exit tunnel | mdpi.comresearchgate.net |

Table 2: Inhibitory Effects of Erythromycin on Protein Synthesis

| Process | Mechanism of Inhibition | References |

|---|---|---|

| Protein Synthesis Elongation | Blockage of the nascent peptide exit tunnel | mdpi.com |

| Interference with peptidyl transferase activity | researchgate.net |

| Translocation | Inhibition of ribosomal movement along mRNA | patsnap.comwikipedia.org |

Inhibition of 50S Ribosomal Subunit Assembly

This compound has been shown to interfere with the formation of the 50S ribosomal subunit in growing bacterial cells. nih.govetsu.edunih.gov This inhibitory effect is a key aspect of its antibacterial activity, complementing its role in halting protein synthesis on mature ribosomes. nih.govasm.org

Studies in Escherichia coli and Staphylococcus aureus have demonstrated that erythromycin can prevent the proper assembly of the 50S subunit. nih.govnih.gov The process involves the antibiotic binding to a precursor particle of the 50S subunit. nih.govetsu.edu This binding event disrupts the normal assembly pathway, leading to a reduced rate of mature 50S subunit formation. nih.gov Research has shown that the 50% inhibitory concentrations of erythromycin for both translation and 50S subunit assembly are identical in Staphylococcus aureus, highlighting the significance of this dual-inhibition mechanism. nih.govasm.org

The precursor particle to which erythromycin binds has been identified as sedimenting at approximately 30S in sucrose (B13894) gradients and contains both 23S and 5S rRNAs, along with a subset of 50S ribosomal proteins. nih.gov The binding of erythromycin to this precursor has a 1:1 stoichiometry, the same as its binding to the mature 50S particle. nih.gov This interaction effectively sequesters the precursor, preventing its successful maturation into a functional 50S subunit. etsu.edu

Ribosome Stalling and Nascent Peptide Interactions

A critical feature of erythromycin's mechanism of action is its ability to induce ribosome stalling in a context-dependent manner, which is heavily influenced by the sequence of the nascent polypeptide chain being synthesized. nih.govnih.gov

Mechanism of Erythromycin-Dependent Ribosome Stalling

Erythromycin-dependent ribosome stalling is a phenomenon where the ribosome pauses during the elongation phase of protein synthesis. nih.govnih.gov This stalling is not a general cessation of all protein synthesis but is specific to certain mRNA sequences. frontiersin.org The antibiotic binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. mdpi.compnas.org This binding itself does not cause major conformational changes in the ribosome but narrows the tunnel. mdpi.com

The stalling occurs when a specific nascent peptide sequence, known as an arrest motif, is being synthesized. nih.govbiorxiv.org The presence of both the macrolide and the specific nascent peptide sequence within the ribosomal tunnel leads to the inhibition of peptide bond formation, causing translation to halt. nih.govnih.gov This mechanism is crucial for the inducible expression of certain antibiotic resistance genes, such as the erm genes. nih.govnih.gov

Role of Nascent Peptide Sequences (Arrest Motifs) in Stalling

The sequence of the nascent peptide plays a pivotal role in erythromycin-dependent ribosome stalling. nih.govnih.gov Specific sequences, termed "arrest motifs," are responsible for sensing the presence of the antibiotic in the exit tunnel and triggering the stall. biorxiv.org

One of the most well-studied examples is the leader peptide ErmBL, where stalling occurs when the 10th amino acid, aspartate, is in the P-site and the 11th, lysine, is in the A-site. core.ac.uk Another example is the ErmCL leader peptide, which also induces stalling in the presence of erythromycin. nih.gov

Research has identified a consensus sequence for macrolide arrest motifs (MAMs), with Lys/Arg-X-Lys/Arg being a prevalent one. biorxiv.org In this motif, the first two residues are at the C-terminus of the peptidyl-tRNA in the P-site, and the third is the incoming aminoacyl-tRNA in the A-site. biorxiv.org The interaction between the nascent peptide and the tunnel wall, influenced by the bound erythromycin, is critical for this sequence-specific stalling. nih.gov

Conformational Changes in the Ribosomal Tunnel Induced by Erythromycin

While erythromycin binding alone does not cause significant global conformational changes to the ribosome, it does induce subtle but critical alterations within the nascent peptide exit tunnel. mdpi.com The presence of the drug restricts the available space and can redirect the path of the nascent peptide. nih.govresearchgate.net

In the case of ErmBL, erythromycin does not directly interact with the nascent peptide. nih.govnih.gov Instead, it forces the peptide into a specific conformation that establishes key interactions with ribosomal RNA (rRNA) nucleotides, such as U2585 and U2586. researchgate.net This altered path and the resulting interactions are thought to prevent the necessary conformational changes in the peptidyltransferase center (PTC) that are required for peptide bond formation. nih.govresearchgate.net

For ErmCL, the nascent peptide directly senses the bound erythromycin, leading to a unique conformation stabilized by interactions with rRNA nucleotides like U2586, U2506, and A2062. nih.gov This, in turn, promotes a flipped conformation of U2585 and shifts in the P-site tRNA and A2602, remodeling the PTC and preventing the stable accommodation of the aminoacyl-tRNA in the A-site. nih.gov

Structural Insights into Ribosome-Erythromycin Complexes

High-resolution structural studies, particularly using cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the molecular details of how erythromycin and nascent peptides interact with the ribosome to cause stalling. mdpi.comharvard.edu

Cryo-Electron Microscopy (Cryo-EM) Studies of Stalled Ribosome Complexes

Cryo-EM has provided detailed three-dimensional structures of erythromycin-dependent stalled ribosome complexes (SRCs). nih.govnih.govnih.gov These studies have visualized the antibiotic bound in its canonical position within the nascent peptide exit tunnel. researchgate.net

A cryo-EM structure of the ErmBL-SRC revealed that the nascent peptide follows a unique path that bypasses the bound erythromycin. nih.gov This structure showed that the stalling is not due to a direct steric clash between the peptide and the drug. Instead, the drug-induced redirection of the peptide leads to an uninduced state of the PTC, which prevents the accommodation of the incoming Lys-tRNA in the A-site, thereby inhibiting peptide bond formation. nih.govnih.gov

Similarly, a cryo-EM structure of the ErmCL-stalled ribosome at 3.9 Å resolution demonstrated how the ErmCL nascent chain directly interacts with the tunnel-bound erythromycin. nih.gov This interaction triggers allosteric conformational rearrangements at the PTC, perturbing it in such a way that it cannot stably bind the incoming aminoacyl-tRNA, leading to translational arrest. nih.gov

These cryo-EM studies have been crucial in moving from genetic and biochemical models to a detailed, structural understanding of the sophisticated mechanism of drug-dependent ribosome stalling. nih.govmdpi.comharvard.edu

Resolution of Erythromycin Density within the Ribosomal Tunnel

High-resolution structural studies, particularly those employing cryo-electron microscopy (cryo-EM), have provided detailed insights into the precise positioning of erythromycin within the ribosomal tunnel. These studies have achieved resolutions that allow for the unambiguous placement of the drug molecule, revealing the distinct features of its chemical structure, including the lactone ring and its desosamine and cladinose (B132029) sugar moieties. nih.govnih.gov

Cryo-EM structures of erythromycin in complex with the Thermus thermophilus 70S ribosome at resolutions as high as 2.89 Å have been obtained. nih.gov These high-resolution maps clearly show the electron density corresponding to the erythromycin molecule, confirming its canonical binding site within the NPET. nih.govnih.gov The data reveal that the lactone ring of erythromycin packs tightly against a hydrophobic patch on the tunnel wall, an interaction stabilized by hydrogen bonds between the desosamine sugar's hydroxyl group and nucleotides of the 23S rRNA, such as A2058. mdpi.compnas.org

In Staphylococcus aureus ribosomes, cryo-EM structures at 2.3 Å resolution have further elucidated the interactions. rcsb.org The electron density is particularly strong around the desosamine sugar, indicating a stable and well-defined interaction, while it is weaker on the opposite side of the lactone ring. tandfonline.com These high-resolution structures are crucial for understanding not only the mechanism of action but also the mechanisms of resistance, such as those conferred by mutations in the ribosomal proteins L4 and L22, which can alter the shape of the tunnel. weizmann.ac.ilembopress.org

Table 1: High-Resolution Structural Studies of Erythromycin Bound to Bacterial Ribosomes

| Organism | Method | Resolution (Å) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Thermus thermophilus | X-ray Crystallography | 2.89 | Unambiguous placement of erythromycin in the NPET, revealing direct steric hindrance. | nih.gov |

| Staphylococcus aureus | Cryo-EM | 2.30 | Detailed interactions of erythromycin, showing stable binding despite resistance mutations that widen the tunnel. | rcsb.org |

| Escherichia coli | Cryo-EM | 4.5 | Resolved electron density for the lactone ring and sugar moieties, confirming the canonical binding position. | nih.gov |

| Mycobacterium tuberculosis | Cryo-EM | 3.3 | Showed dynamic interactions and the role of specific nucleotides in drug binding and potency. | tandfonline.com |

Comparison of Binding Modes in Bacterial Ribosomes and Other Receptors

The binding of erythromycin is highly specific to bacterial ribosomes, which possess a 50S large subunit. nih.gov Human ribosomes, in contrast, have a 60S large subunit and lack the specific binding site for erythromycin, which is why the antibiotic does not inhibit protein synthesis in human cells. nih.gov

However, erythromycin is also known to bind to the human motilin receptor (MTLR), a G protein-coupled receptor (GPCR) found in the gastrointestinal (GI) tract. wikipedia.orgsemanticscholar.org This interaction is responsible for the prokinetic effects of erythromycin, meaning it stimulates GI motility. wikipedia.org The binding modes of erythromycin to the bacterial ribosome and the human motilin receptor show both similarities and critical differences.

In both receptors, the lactone ring and the two sugar moieties of erythromycin are essential for binding. semanticscholar.org Within the motilin receptor, the lactone ring of erythromycin engages with a binding pocket primarily through hydrophobic interactions. semanticscholar.org The desosamine sugar forms important polar interactions, with its 2'-hydroxyl group and dimethylamino group forming hydrogen bonds with residues in the receptor. semanticscholar.org

While the desosamine sugar's interactions are important for binding to both the ribosome and the motilin receptor, the role of the cladinose sugar differs significantly. semanticscholar.org For its antibacterial activity, the cladinose sugar plays a less critical role. semanticscholar.org However, for its prokinetic effect via the motilin receptor, the orientation of the cladinose sugar is crucial. semanticscholar.org This difference highlights how the same molecule can be recognized differently by distinct biological targets, leading to entirely different physiological effects.

Table 2: Comparison of Erythromycin Binding Interactions

| Feature | Bacterial Ribosome (23S rRNA) | Human Motilin Receptor (MTLR) | Reference(s) |

|---|---|---|---|

| Primary Binding Site | Nascent Peptide Exit Tunnel (NPET) | Transmembrane binding pocket | mdpi.comsemanticscholar.org |

| Key Interactions | Hydrogen bonds and hydrophobic interactions with rRNA nucleotides (e.g., A2058, A2059). | Primarily hydrophobic interactions with receptor residues; hydrogen bonds with specific amino acids. | pnas.orgsemanticscholar.org |

| Role of Lactone Ring | Packs against the tunnel wall, causing steric hindrance. | Engages with a hydrophobic pocket. | pnas.orgsemanticscholar.org |

| Role of Desosamine Sugar | Crucial for binding; forms hydrogen bonds with rRNA. | Essential for binding; forms polar interactions with receptor residues. | pnas.orgsemanticscholar.org |

| Role of Cladinose Sugar | Less critical for antibacterial activity. | Crucial for prokinetic activity; its orientation is important. | semanticscholar.org |

Antibacterial Activity and Spectrum of Erythromycin Aspartate

In Vitro Susceptibility Profiling

The in vitro activity of erythromycin (B1671065) provides insight into the expected antibacterial spectrum of its aspartate salt.

Activity Against Gram-Positive Microorganisms

Erythromycin has historically demonstrated potent activity against a wide range of Gram-positive bacteria. Studies on various erythromycin salts consistently show susceptibility among key pathogens. For instance, in a study evaluating azithromycin (B1666446) and erythromycin, 77% of methicillin-susceptible Staphylococcus aureus isolates were susceptible to erythromycin at a concentration of 0.5 mg/L. However, all methicillin-resistant S. aureus (MRSA) isolates displayed high-level resistance (MIC >64 mg/L) nih.gov. Against coagulase-negative staphylococci, erythromycin showed a wide range of susceptibilities, with an MIC50 of 0.25 mg/L nih.gov.

For streptococci, both group A and group B streptococci have shown high susceptibility to erythromycin, with MIC90 values of 0.03 mg/L nih.gov. Another study reported that 99% of β-hemolytic streptococci isolated from respiratory tract infections and 98% from skin infections were susceptible to erythromycin scielo.brscielo.br. However, resistance has been an increasing concern. For Streptococcus pneumoniae, a study showed that 92% of isolates were susceptible to erythromycin scielo.brscielo.br.

Table 1: In Vitro Susceptibility of Gram-Positive Cocci to Erythromycin

| Microorganism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Percent Susceptible |

|---|---|---|---|---|

| Methicillin-Susceptible S. aureus | 100 | - | - | 77% (at 0.5 mg/L) |

| Coagulase-Negative Staphylococci | - | 0.25 | - | - |

| Group A Streptococci | - | - | 0.03 | - |

| Group B Streptococci | - | - | 0.03 | - |

| β-hemolytic streptococci (respiratory) | 67 | - | - | 99% |

| β-hemolytic streptococci (skin) | 48 | - | - | 98% |

Susceptibility of Specific Bacterial Genera (e.g., Mycoplasma, Cocci, Neisseria, Haemophilus)

Erythromycin is a recommended agent for the treatment of infections caused by Mycoplasma pneumoniae ijper.org. However, resistance has become a significant clinical issue. In a recent study from Beijing, all 62 isolates of M. pneumoniae from children were resistant to erythromycin, with MICs ranging from 64 µg/mL to 1024 µg/mL nih.gov.

Against Neisseria gonorrhoeae, erythromycin has demonstrated variable activity, with resistance being a notable problem. In a Canadian surveillance study from 2020, erythromycin resistance (defined as MIC ≥2 mg/L) was observed in 32.5% of isolates, a decrease from a peak of 57.0% in 2017 nih.gov. Some resistant isolates have shown MICs ranging from 4 to 16 μg/ml nih.gov.

Erythromycin's activity against Haemophilus influenzae has been a subject of interest, particularly as an alternative to penicillins. One study found that 85 out of 100 clinical isolates of H. influenzae were sensitive to erythromycin, with an MIC of less than 2.00 mg/L nih.gov. Another study reported an MIC90 of 8 mg/L for erythromycin against H. influenzae nih.gov.

Table 2: In Vitro Susceptibility of Specific Bacterial Genera to Erythromycin

| Bacterial Genus | Species | MIC Range (mg/L) | MIC90 (mg/L) | Notes |

|---|---|---|---|---|

| Mycoplasma | M. pneumoniae | 64 - 1024 | >1024 | High resistance rates reported in recent studies. |

| Neisseria | N. gonorrhoeae | 4 - 16 (resistant isolates) | - | Resistance is a significant concern. |

Comparative Studies with Other Macrolides In Vitro

When compared to newer macrolides, erythromycin's in vitro activity shows some differences. Against methicillin-susceptible Staphylococcus aureus, erythromycin (MIC50 0.25 mg/L) is often comparable to or slightly more potent than azithromycin (MIC50 0.5 mg/L) nih.gov. Clarithromycin (B1669154) is generally several-fold more active in vitro than erythromycin against Gram-positive organisms, while azithromycin is 2- to 4-fold less potent who.int.

Against Haemophilus influenzae, azithromycin is substantially more active than erythromycin. In one study, all isolates of H. influenzae were inhibited by 2 mg/L of azithromycin, whereas the MIC90 for erythromycin was 8 mg/L nih.gov.

Efficacy in Experimental Animal Models of Bacterial Infection

Animal models provide a platform to assess the in vivo efficacy of antibiotics, bridging the gap between in vitro susceptibility and clinical outcomes.

Studies in Staphylococcal Infections

Research on a related compound, the L-aspartate of erythromycin A cyclic 11,12-carbonate, has demonstrated superior efficacy in a murine model of staphylococcal infection when compared to the parent erythromycin molecule nih.gov. This suggests that the aspartate salt form may enhance the therapeutic properties of erythromycin in treating staphylococcal infections.

Research in Pneumococcal Bronchopneumonia Models

Similarly, the L-aspartate of erythromycin A cyclic 11,12-carbonate was found to be superior to erythromycin in a mouse model of pneumococcal bronchopneumonia nih.gov. This improved in vivo activity highlights the potential of erythromycin aspartate in the management of respiratory tract infections caused by Streptococcus pneumoniae. Animal models are crucial for evaluating new therapeutic agents against pneumococcal disease, especially with the rise of penicillin and macrolide resistance mdpi.comresearchgate.netsemanticscholar.org.

Effects on Various Animal Species in Research Settings

The study of this compound and related erythromycin compounds in various animal models has provided valuable insights into its pharmacokinetic profile and therapeutic efficacy against specific pathogens. Research has been conducted in a range of species, from laboratory rodents to larger agricultural animals and aquatic species.

Mice

In research settings, mice have been used to evaluate the chemotherapeutic potential of erythromycin derivatives. One study found that the L-aspartate of erythromycin A cyclic 11,12-carbonate demonstrated superior activity in the treatment of experimental staphylococcal infections and pneumococcal bronchopneumonia in mice when compared to the parent carbonate compound and erythromycin itself nih.gov. This suggests enhanced efficacy of this particular aspartate salt in combating specific Gram-positive bacterial infections in a murine model nih.gov. The determination of efficacy in these studies often relies on parameters such as the duration that serum levels of the antibiotic exceed the minimum inhibitory concentration (MIC) for the target pathogen nih.gov.

Rats

Investigations in rats have focused on the pharmacokinetic properties of erythromycin compounds. Following a single dose administration of L-aspartate of erythromycin A cyclic 11,12-carbonate to rats, serum and lung tissue levels were measured and compared with those of erythromycin, its L-aspartate, and other derivatives nih.gov. These studies are crucial for understanding the absorption and distribution of the drug, which are key factors in its antibacterial effectiveness nih.gov. Further research in rats compared the distribution of different macrolides, noting that for erythromycin, drug concentrations in tissues such as the lung, liver, kidney, and muscle were significantly higher than in plasma, though they were rapidly eliminated mdpi.com.

Chickens

Studies in chickens have specifically examined the antimicrobial activity and pharmacokinetics of this compound. Research showed that this compound is effective primarily against Gram-positive microorganisms nih.gov. The compound is rapidly absorbed from the digestive tract, with detectable levels in the blood serum within 10 minutes of administration nih.gov. When administered through drinking water, this compound maintained detectable quantities in the blood throughout the treatment period nih.gov. Comparative studies revealed that the use of this compound resulted in 20% to 39% higher antibiotic levels in serum and tissues compared to equal doses of erythromycin thiocyanate nih.gov.

Table 1: Pharmacokinetic Parameters of this compound (EA) in Chickens After a Single Oral Dose

| Parameter | 50 mg/kg Dose | 100 mg/kg Dose |

|---|---|---|

| Time to Detection in Serum | 10 minutes | 10 minutes |

| Detectable Serum Concentration | 0.14 mcg/cm³ | 0.8 mcg/cm³ |

| Time to Max Concentration (Tmax) | ~30-60 minutes | ~30-60 minutes |

| Max Concentration (Cmax) | 0.35 mcg/cm³ | 0.95 mcg/cm³ |

| Concentration at 24 hours | Traces to 0.125 mcg/cm³ | Traces to 0.125 mcg/cm³ |

Data sourced from pharmacokinetic studies on "Pharmachim" this compound in chickens nih.gov.

Cattle

In cattle, erythromycin has been evaluated for the treatment of bovine respiratory disease (BRD) and mastitis nih.govtdl.org. In feedlot cattle with BRD, where Pasteurella haemolytica is a key pathogen, treatment protocols have included erythromycin tdl.org. Although antimicrobial susceptibility testing indicated that all isolated strains of P. haemolytica were sensitive to erythromycin, the clinical response rate varied in trials conducted in consecutive years tdl.org. This highlights the difference between in vitro sensitivity and in vivo clinical efficacy tdl.org. Erythromycin is also used for treating mastitis in lactating cows europa.eu.

Table 2: Clinical Response of Feedlot Cattle with Bovine Respiratory Disease to Erythromycin Treatment

| Year of Trial | Clinical Response Rate | Combined Response Rate (with Amoxicillin) |

|---|---|---|

| 1984 | 60% | 82% |

| 1985 | 53% | 87.5% |

Data from trials using a treatment sequence of erythromycin followed by amoxicillin for non-responsive cases tdl.org.

Horses (Foals)

Erythromycin is frequently used in equine medicine, particularly for treating infections in foals caused by Rhodococcus equi vcahospitals.com. While effective, side effects in foals can include abnormal temperature regulation, leading to overheating, as well as diarrhea and decreased appetite vcahospitals.com.

Fish

The use of erythromycin has been explored in aquaculture to combat bacterial pathogens. In a study on gilthead sea bream (Sparus aurata L.), orally administered erythromycin was rapidly absorbed, reaching a maximum concentration (Cmax) of 10.04 μg/g at one-hour post-administration researchgate.net. The pharmacokinetic/pharmacodynamic parameters evaluated in the study suggested that the dosage used would be effective against Streptococcus iniae, a significant pathogen in fish farming researchgate.net. However, a rapid reduction in erythromycin concentrations was observed in the tissues researchgate.net.

Pharmacokinetics of Erythromycin Aspartate in Animal Models

Absorption and Bioavailability Studies in Diverse Animal Species

The route of administration and the specific animal species can significantly influence the absorption and subsequent bioavailability of erythromycin (B1671065) aspartate. Research has explored both oral and parenteral routes to characterize these pharmacokinetic properties.

In chickens, erythromycin aspartate is rapidly absorbed from the digestive tract following oral administration. nih.gov Studies have shown that after administration by tube, the compound can be detected in the blood serum as early as 10 minutes post-administration. nih.gov Maximal serum concentrations are typically reached between 30 and 60 minutes. nih.gov One study observed that oral administration of this compound resulted in higher antibiotic levels in the blood serum of chickens compared to erythromycin thiocyanate. nih.gov

In rats, the oral absorption of erythromycin, in general, is considered to be slow, with the exception of rapid absorption noted in some cases. wam.go.jpfao.org For instance, oral administration of propionyl erythromycin in rats resulted in a rapid attainment of maximum serum concentration within one hour, although the peak concentrations were not high. wam.go.jpfao.org After six hours, only trace amounts of antibiotic activity were found in the serum. wam.go.jpfao.org

Table 1: Oral Absorption of this compound in Chickens

| Parameter | Value | Reference |

|---|---|---|

| Time to Detection in Serum | 10 minutes | nih.gov |

| Time to Maximal Concentration (Tmax) | 30-60 minutes | nih.gov |

| Detectable Levels Post-Administration | Up to 24 hours | nih.gov |

The primary site for the absorption of erythromycin in rats, as well as in dogs and humans, is the small intestine, with very little absorption occurring in the stomach. fao.org More specifically, in humans, the duodenum is the main area of absorption. fao.org While these findings relate to erythromycin generally, they provide a likely model for the intestinal absorption of this compound. The acidic environment of the stomach can degrade erythromycin base, which is why enteric coatings are often used for oral formulations to ensure the drug reaches the more alkaline environment of the small intestine for effective absorption. wam.go.jpfao.org

Parenteral administration, such as intramuscular injection, offers a different absorption profile for this compound. In chickens, the resorption of this compound following muscular injection is described as quick and of a high grade. nih.gov This route allows the antibiotic to persist in bacteriostatic concentrations in the blood for an extended period. nih.gov For example, a single muscular injection can lead to sustained blood levels for up to 24 hours, depending on the dose. nih.gov

Studies in other animal models, such as calves, have also demonstrated that intramuscular administration of erythromycin results in detectable plasma concentrations that peak and then gradually decline over several hours. wam.go.jp

Distribution and Tissue Accumulation Profiles

Once absorbed into the bloodstream, this compound is distributed to various tissues throughout the body. Understanding its concentration dynamics in the blood and accumulation in key organs is vital for assessing its potential therapeutic reach.

Following oral administration of this compound in chickens, serum concentrations can be detected within 10 minutes. nih.gov Peak concentrations, ranging from 0.35 to 0.95 mcg/cm³, are typically observed between 30 and 60 minutes. nih.gov After reaching this peak, the levels of this compound in the serum gradually decrease, with only trace amounts or up to 0.125 mcg/cm³ remaining at 24 hours post-administration. nih.gov When administered via drinking water, serum concentrations have been noted to be in the range of 0.11 to 0.2 mcg/cm³ throughout the treatment period. nih.gov

After a single intramuscular injection in chickens, this compound persists in bacteriostatic concentrations in the blood for up to 15 to 24 hours. nih.gov

Table 2: Blood Serum Concentration of this compound in Chickens

| Administration Route | Time Point | Serum Concentration (mcg/cm³) | Reference |

|---|---|---|---|

| Oral (by tube) | 10 minutes | 0.14 - 0.8 | nih.gov |

| Oral (by tube) | 30-60 minutes (Peak) | 0.35 - 0.95 | nih.gov |

| Oral (by tube) | 24 hours | Traces - 0.125 | nih.gov |

| Oral (drinking water) | During treatment | 0.11 - 0.2 | nih.gov |

| Intramuscular | Up to 15-24 hours | Bacteriostatic concentrations | nih.gov |

Erythromycin is known to distribute widely into various tissues. nih.gov In rats, erythromycin has been shown to concentrate in several organs, including the liver and lungs. mdpi.com Studies on erythromycin thiocyanate in chickens have revealed that pulmonary levels can be higher than serum levels during treatment. wam.go.jp Specifically, lung concentrations were observed to be between 0.5 and 1 IU/g, while serum levels were in the range of 0.03-0.2 IU/ml. wam.go.jp The content of this compound in organs and tissues of chickens is reported to be higher than that of erythromycin thiocyanate at equal doses. nih.gov The liver is a key organ in the metabolism of erythromycin, and the compound is primarily excreted in the bile. nih.gov

Research has shown that erythromycin concentrates highly in the pulmonary tissues of both humans and rats. nih.gov The concentration of the drug in tissues is generally much higher than in plasma. mdpi.com However, in rats, erythromycin in the lung, liver, and kidney was found to be rapidly eliminated and was below the limit of quantification at 8 hours after administration. mdpi.com

Protein Binding Characteristics (e.g., Bovine Serum Proteins)

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. In vitro studies using equilibrium dialysis have been conducted to understand the binding pattern of erythromycin stearate to Bovine Serum Albumin (BSA). These studies reveal a complex binding interaction characterized by two types of binding sites. scialert.netresearchgate.net

One type is a high-affinity, low-capacity binding, while the second is a low-affinity, high-capacity association. scialert.net This suggests that at lower concentrations, erythromycin binds strongly to a limited number of sites on the albumin molecule, and as concentrations increase, it begins to bind to a larger number of sites with weaker affinity. scialert.netresearchgate.net

| Parameter | Binding Type | Value |

|---|---|---|

| Association Constant (k₁) | High Affinity | 0.36 |

| Number of Binding Sites (n₁) | Low Capacity | 0.25 |

| Association Constant (K₂) | Low Affinity | 0.14 |

| Number of Binding Sites (n₂) | High Capacity | 0.42 |

Data derived from a study at pH 7.4 and 27°C. scialert.net

Biotransformation Pathways and Metabolite Characterization

Erythromycin undergoes significant metabolism, primarily in the liver. The biotransformation process converts the parent drug into various metabolites, influencing its activity and elimination from the body.

N-demethylation as a Major Metabolic Pathway

The principal metabolic transformation for erythromycin is N-demethylation. longdom.orgumich.edu This process involves the removal of a methyl group from the drug molecule and is catalyzed by cytochrome P450 (CYP450) enzymes in the liver. longdom.orgnih.gov Studies in rats have confirmed that erythromycin is rapidly metabolized through this N-demethylation process. nih.gov The reaction is a key step in the drug's hepatic clearance. nih.gov

Identification and Activity of Metabolites (e.g., Des-N-methyl-erythromycin)

The primary metabolite produced through N-demethylation is Des-N-methyl-erythromycin, also known as N-desmethylerythromycin. nih.gov While this is the major metabolite, its antimicrobial activity is considered to be low. The main in vivo activity is attributed to the unchanged erythromycin base. Following its formation in the liver, Des-N-methyl-erythromycin is not widely distributed in the body but is instead promptly excreted into the bile. nih.gov

Cytochrome P450 Enzyme Interactions in Metabolism

Erythromycin's metabolism is heavily dependent on the cytochrome P450 enzyme system, specifically the CYP3A subfamily of enzymes. longdom.orgnih.govhilarispublisher.com Erythromycin acts as both a substrate and an inhibitor of CYP3A enzymes. hilarispublisher.comgpnotebook.com

As an inhibitor, erythromycin can slow the metabolism of other drugs that are also processed by CYP3A enzymes. nih.gov This inhibition occurs because a metabolite of erythromycin forms a stable, inactive complex with the CYP3A enzyme. researchgate.net This mechanism-based inhibition can lead to clinically significant drug-drug interactions by increasing the concentration of co-administered drugs. hilarispublisher.com The inhibitory effect may have a slow onset and can persist for several days even after erythromycin treatment has stopped. gpnotebook.com

Elimination and Excretion Routes

The final stage of erythromycin's journey through the body is its elimination, which primarily occurs via the biliary system.

Biliary Excretion Pathways

The main route of excretion for erythromycin and its metabolites is through the bile. longdom.org After being metabolized in the liver, the drug is concentrated and secreted into the bile. longdom.orgnih.gov Studies in chickens specifically examining this compound confirmed its elimination through bile secretion. nih.gov In various animal models and humans, biliary concentrations of erythromycin can be significantly higher—sometimes tenfold—than the corresponding levels in the blood serum. nih.gov This efficient biliary clearance means that only a small fraction of an administered dose is excreted through the kidneys in the urine. researchgate.net

Interspecies Pharmacokinetic Modeling

Interspecies pharmacokinetic modeling is a crucial tool in veterinary and pharmaceutical research, allowing for the extrapolation of pharmacokinetic parameters across different animal species and, ultimately, to humans. nih.gov This approach often utilizes allometric scaling, which relates physiological and pharmacokinetic parameters to the body weight of the species. researchgate.net

Comparative Disposition Across Mammalian Species (e.g., Dogs, Mice, Rabbits, Rats)

While comprehensive studies detailing the comparative disposition of this compound across dogs, mice, rabbits, and rats are scarce, research on erythromycin and its other salt forms provides valuable insights into the interspecies variability of its pharmacokinetics.

Studies have shown that the disposition of macrolide antibiotics, including erythromycin, can vary significantly among different animal species. nih.gov For instance, after intravenous administration of erythromycin, the serum concentration-time profiles were generally described by two-compartment kinetic models across several species, but the antibiotic's disposition showed greater variation among species than within a single species. nih.gov

In dogs, the pharmacokinetics of various erythromycin formulations (lactobionate, estolate, and ethylsuccinate) have been compared, revealing differences in absorption and bioavailability with oral administration. nih.gov In rabbits, the elimination half-life of different erythromycin salts also showed variability. nih.gov Studies in rats have provided detailed pharmacokinetic parameters for erythromycin, including its distribution to various tissues. mdpi.com In mice, the elimination of erythromycin from serum was found to be rapid, with a half-life of 0.8 hours after subcutaneous injection. researchgate.net

These studies collectively indicate that the pharmacokinetic behavior of erythromycin is species-dependent. However, a direct comparative study of this compound across these specific mammalian species was not found in the reviewed literature.

Allometric Scaling of Pharmacokinetic Parameters

Allometric scaling is a mathematical method used to predict pharmacokinetic parameters from one species to another based on body weight. researchgate.net This method is founded on the principle that many physiological processes scale with body weight raised to a certain power. researchgate.net

For erythromycin, it has been demonstrated that the logarithms of key pharmacokinetic parameters such as volume of distribution, clearance, and half-life are linearly related to the logarithms of body weight across different mammalian species. nih.gov This relationship allows for the extrapolation of these parameters to species where data is not available. nih.gov One study successfully used allometric scaling to extrapolate the human pharmacokinetics of erythromycin from data obtained in several animal species, and the predictions were found to be reasonably accurate. nih.gov

Despite the successful application of allometric scaling to erythromycin in general, specific studies applying this methodology to this compound to determine its pharmacokinetic parameters across dogs, mice, rabbits, and rats were not identified in the available literature. Therefore, while the principles of allometric scaling are well-established for the parent compound, dedicated studies are needed to derive the specific allometric equations for this compound.

Biosynthesis and Synthetic Modifications of Erythromycin

Erythromycin (B1671065) Biosynthetic Pathway Elucidation

The biosynthesis of erythromycin is a complex process orchestrated by a series of enzymes within the producing bacterium, primarily Saccharopolyspora erythraea. The elucidation of this pathway has been a significant area of research, revealing a modular and highly regulated system for the assembly of this clinically important macrolide antibiotic.

Role of Polyketide Synthases in Macrolactone Ring Formation

The core of the erythromycin molecule is a 14-membered macrolactone ring, the formation of which is catalyzed by a large, multifunctional enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). nih.gov DEBS is a modular polyketide synthase (PKS), a class of enzymes responsible for the biosynthesis of a wide array of natural products. acs.org The modular nature of DEBS is a key feature of its function; it is composed of a series of modules, each responsible for a specific two-carbon extension of the growing polyketide chain. acs.orgnih.gov

Each module within DEBS contains a set of catalytic domains that carry out the necessary enzymatic reactions for chain elongation and modification. nih.gov The minimal essential domains of a module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). The AT domain selects the appropriate extender unit, typically methylmalonyl-CoA, and loads it onto the ACP. nih.gov The KS domain then catalyzes a Claisen condensation reaction, extending the polyketide chain by two carbons. nih.govnih.gov

In addition to these core domains, modules can also contain optional reductive domains: a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER). The presence or absence of these domains in a given module determines the final oxidation state of the β-carbon of the newly added extender unit, resulting in a ketone, hydroxyl, double bond, or fully saturated carbon-carbon bond. nih.gov The specific combination of these reductive domains within each of the six modules of DEBS dictates the precise chemical structure of the macrolactone ring. nih.gov The entire process culminates with the thioesterase (TE) domain, which catalyzes the cyclization of the linear polyketide chain to form the 14-membered macrolactone ring of 6-deoxyerythronolide B. nih.gov

| Domain | Function |

|---|---|

| Ketosynthase (KS) | Catalyzes the Claisen condensation for chain elongation. |

| Acyltransferase (AT) | Selects and loads the extender unit (methylmalonyl-CoA). |

| Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. |

| Ketoreductase (KR) | Reduces a β-keto group to a hydroxyl group. |

| Dehydratase (DH) | Removes a water molecule to form a double bond. |

| Enoyl Reductase (ER) | Reduces a double bond to a single bond. |

| Thioesterase (TE) | Catalyzes the cyclization of the polyketide chain to form the macrolactone ring. |

Key Biosynthetic Intermediates (e.g., 6-deoxyerythronolide B, Erythromycin D)

The biosynthesis of erythromycin A proceeds through a series of well-defined intermediates. The first committed macrolide intermediate is 6-deoxyerythronolide B (6-dEB) , the direct product of the DEBS enzyme complex. nih.govnih.govacs.org This molecule represents the completed 14-membered lactone ring before any post-PKS modifications, such as hydroxylation and glycosylation. researchgate.net

Following the formation of 6-dEB, a series of enzymatic modifications occur. The first of these is the hydroxylation of 6-dEB at the C-6 position by the enzyme EryF, a cytochrome P450 monooxygenase, to produce erythronolide B (EB) . researchgate.net

The subsequent steps involve the attachment of sugar moieties. The first sugar, L-mycarose, is attached to the hydroxyl group at C-3 of erythronolide B by the glycosyltransferase EryBV, resulting in the formation of 3-O-α-mycarosylerythronolide B (MEB) . researchgate.net

The second sugar, D-desosamine, is then attached to the hydroxyl group at C-5 of MEB by the glycosyltransferase EryCIII. This reaction yields Erythromycin D , another key intermediate in the pathway. researchgate.netnih.gov Erythromycin D is a biologically active compound and serves as a direct precursor to other erythromycins. researchgate.net

Enzymatic Steps and Glycosyl Transferases in Sugar Unit Attachment

The attachment of deoxysugar units to the macrolactone ring is a critical step in the biosynthesis of erythromycin, as these sugars are essential for its antibiotic activity. This process is catalyzed by a class of enzymes known as glycosyltransferases (GTs). nih.govsigmaaldrich.com These enzymes facilitate the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule, in this case, the erythronolide B core. sigmaaldrich.comresearchgate.net

In the erythromycin biosynthetic pathway, two key glycosyltransferases are involved:

EryBV : This enzyme is responsible for the attachment of L-mycarose to the C-3 hydroxyl group of erythronolide B. researchgate.net The sugar donor for this reaction is TDP-L-mycarose.

EryCIII : Following the action of EryBV, EryCIII catalyzes the transfer of D-desosamine from TDP-D-desosamine to the C-5 hydroxyl group of 3-O-α-mycarosylerythronolide B. researchgate.netnih.gov Interestingly, the activity of EryCIII is dependent on another protein, EryCII, which has a cytochrome P450-like fold but lacks catalytic activity. nih.govmicrobiologyresearch.org EryCII is thought to act as a chaperone or activator for EryCIII. nih.gov

The final steps in the biosynthesis of erythromycin A involve further modifications to the attached sugars. Specifically, the C-12 hydroxylation of erythromycin D by the enzyme EryK and the C-3''-O-methylation of the mycarose (B1676882) moiety by the enzyme EryG lead to the formation of erythromycin C and erythromycin A, respectively. researchgate.net

Genetic and Metabolic Engineering for Enhanced Production

The production of erythromycin by Saccharopolyspora erythraea has been the subject of extensive genetic and metabolic engineering efforts aimed at improving yields and generating novel analogs. These strategies often focus on manipulating the genes involved in the erythromycin biosynthetic pathway.

Analysis of Erythromycin Gene Clusters (ery cluster)

The genes responsible for erythromycin biosynthesis are organized in a contiguous cluster on the chromosome of Saccharopolyspora erythraea. researchgate.netnih.gov This "ery cluster" spans approximately 56-65 kilobases (kb) and contains all the genes necessary for the production of the polyketide core, the biosynthesis and attachment of the deoxysugars, and the subsequent modifications of the macrolide. researchgate.netnih.gov

The ery cluster is organized into several transcriptional units. nih.gov The genes are broadly categorized as follows:

eryA genes (eryAI, eryAII, eryAIII) : These three large open reading frames encode the three multidomain proteins that constitute the 6-deoxyerythronolide B synthase (DEBS). microbiologyresearch.org

eryB genes : These genes are involved in the biosynthesis of the deoxysugar L-mycarose and its attachment to the macrolactone ring. microbiologyresearch.org

eryC genes : These genes are responsible for the biosynthesis of the deoxysugar D-desosamine and its attachment. microbiologyresearch.org

eryF, eryG, eryK : These genes encode the tailoring enzymes that perform post-PKS modifications, including hydroxylation and methylation. researchgate.net

A notable feature of the ery cluster is the absence of a dedicated regulatory gene within the cluster itself, which is uncommon for antibiotic biosynthetic gene clusters. researchgate.netpnas.org

| Gene(s) | Function |

|---|---|

| eryA | Encode the 6-deoxyerythronolide B synthase (DEBS). |

| eryB | Biosynthesis and attachment of L-mycarose. |

| eryC | Biosynthesis and attachment of D-desosamine. |

| eryF | C-6 hydroxylation of 6-deoxyerythronolide B. |

| eryG | C-3''-O-methylation of the mycarose moiety. |

| eryK | C-12 hydroxylation of the macrolactone ring. |

Transcriptomic and Genomic Approaches for Strain Improvement in Saccharopolyspora erythraea

Traditional strain improvement methods for increasing erythromycin production have relied on random mutagenesis and screening. oup.comasm.orgasm.org However, the advent of high-throughput sequencing and systems biology approaches has enabled more rational and targeted strategies for enhancing antibiotic yields. asm.orgasm.org

Genomic approaches have been instrumental in understanding the genetic basis of high-producing strains. researchgate.net Comparative genomics, for instance, involves sequencing the genomes of both wild-type and industrially improved strains to identify genetic variations that contribute to enhanced production. researchgate.net These studies have revealed that mutations in genes outside the ery cluster, particularly those involved in primary metabolism and cellular regulation, can have a significant impact on erythromycin biosynthesis. researchgate.net For example, mutations affecting precursor supply pathways, such as those for propionyl-CoA and methylmalonyl-CoA, are often found in overproducing strains. semanticscholar.org

Transcriptomic analyses , which measure the expression levels of all genes in a cell at a given time, provide a dynamic view of the cellular processes associated with erythromycin production. nih.gov By comparing the transcriptomes of high- and low-producing strains under different fermentation conditions, researchers can identify genes and pathways that are upregulated or downregulated in response to erythromycin biosynthesis. nih.gov This information can then be used to guide metabolic engineering strategies. For instance, transcriptomic studies have highlighted the importance of cofactor and vitamin metabolism in erythromycin production, leading to improved yields through media optimization. nih.gov Furthermore, transcriptomic data has been used to identify global regulatory elements that control the expression of the ery cluster, such as the BldD protein. pnas.org

These genomic and transcriptomic approaches provide a wealth of information that can be used to rationally engineer Saccharopolyspora erythraea for improved erythromycin production. By understanding the complex interplay between primary and secondary metabolism, and the regulatory networks that govern antibiotic biosynthesis, it is possible to develop more effective and efficient strategies for industrial-scale fermentation.

Semisynthetic Derivatization Strategies and Analogs

Semisynthetic derivatives of erythromycin have been pivotal in antimicrobial chemotherapy, addressing the limitations of the parent molecule. nih.gov Initial efforts in the semisynthetic modification of Erythromycin A led to the development of second-generation macrolides, such as azithromycin (B1666446) and clarithromycin (B1669154), which offered significant improvements in treating community-acquired bacterial infections. nih.goveurekaselect.com More recent structural alterations have yielded novel classes like ketolides and motilides, expanding the therapeutic potential of this antibiotic family. nih.gov These chemical transformations have been crucial in enhancing the stability, bioavailability, and antimicrobial spectrum of erythromycin-based drugs. nih.govresearchgate.net

The development of neomacrolides, or second-generation macrolides, was driven by the need to overcome the shortcomings of Erythromycin A, such as its instability in acidic environments. researchgate.netmdpi.com This led to the creation of derivatives like clarithromycin, roxithromycin, dirithromycin, and azithromycin, which demonstrated improved stability, better oral bioavailability, and a broader spectrum of activity. researchgate.netscirp.org

Ketolides represent a further evolution, designed specifically to combat emerging bacterial resistance to traditional macrolides. scirp.orgscirp.org The synthesis of ketolides involves significant chemical modifications of the Erythromycin A structure. A key step is the replacement of the neutral L-cladinose sugar at the C3 position of the macrolactone ring with a ketone group, which is the defining feature of this class. researchgate.netscirp.orgnih.gov Additionally, ketolides often feature an alkylated C6 hydroxyl group to prevent the formation of inactive hemiketals. researchgate.netscirp.org These structural changes enhance their affinity for the bacterial ribosome and improve their chemical stability in the acidic conditions of the stomach. scirp.orgscirp.org

| Compound Class | Key Structural Modification from Erythromycin A | Primary Advantage | Example(s) |

|---|---|---|---|

| Neomacrolides | Methylation of 6-OH group; Ring expansion to 15-membered ring (azalide) | Improved acid stability and pharmacokinetics | Clarithromycin, Azithromycin |

| Ketolides | Replacement of C3-cladinose sugar with a 3-keto group | Enhanced activity against macrolide-resistant bacteria | Telithromycin, Cethromycin |

Erythromycin A has limited effectiveness and bioavailability primarily due to its instability under acidic conditions, such as those found in the stomach. nih.govnih.govsemanticscholar.org The molecule undergoes an intramolecular dehydration reaction, converting it into inactive forms like 8,9-anhydroerythromycin-6,9-hemiketal. mdpi.comnih.gov To address this, the first generation of semisynthetic macrolides was developed with modifications aimed at preventing this degradation. mdpi.com

The primary goal was to block the formation of the inactive ketal, which was achieved by modifying either the reactive hydroxyl groups or the keto group on the macrolactone ring. mdpi.com

Clarithromycin : In this derivative, the hydroxyl group at the 6-O-position is methylated. This modification significantly improves acid stability. mdpi.com

Azithromycin : This compound, an azalide, features a 15-membered macrolactone ring created by inserting a methyl-substituted nitrogen atom into the ring of Erythromycin A. This structural change confers greater stability in acidic environments. mdpi.com

Dirithromycin : The 9-keto group of the macrolactone ring is converted into an amino group, another strategy to enhance acid stability. mdpi.com

These chemical alterations successfully decreased the rate of intramolecular dehydration, leading to derivatives with significantly improved acid stability and oral bioavailability compared to the parent Erythromycin A. nih.govnih.govnih.gov

The pursuit of erythromycin derivatives with superior properties has led to the synthesis of novel compounds like Erythromycin A cyclic 11,12-carbonate and its salts. Erythromycin A can react with ethylene (B1197577) carbonate to produce Erythromycin A cyclic 11,12-carbonate, a derivative noted for having higher antibacterial activity than the original antibiotic. researchgate.net An industrial production method for this compound involves the transesterification of 1,2-diole or 1,3-diole carbonates with anhydrous erythromycin A in the presence of a phase transfer catalyst. googleapis.com

This cyclic carbonate derivative can then be combined with L-aspartic acid to form a salt, the L-aspartate of Erythromycin A cyclic 11,12-carbonate. nih.govjst.go.jp This salt is recognized as a potential chemotherapeutic agent with valuable properties. nih.gov Research findings indicate that this novel derivative exhibits strong antibacterial activity, particularly against Gram-positive bacteria, and demonstrates low toxicity. nih.govjst.go.jp Furthermore, when administered to rats, it achieved superior serum and lung tissue levels compared to erythromycin, its L-aspartate salt, and the parent erythromycin cyclic 11,12-carbonate. nih.govjst.go.jp In experimental models of staphylococcal and pneumococcal infections in mice, the L-aspartate of Erythromycin A cyclic 11,12-carbonate showed therapeutic activity superior to both the parent carbonate and erythromycin itself. nih.gov

Structure-Activity Relationship (SAR) Studies of Macrolide Derivatives

The antibacterial activity of macrolides is intrinsically linked to their chemical structure. These antibiotics function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. service.gov.uknih.govmsdmanuals.com Structure-activity relationship (SAR) studies have been crucial in identifying the specific molecular components responsible for this interaction and in guiding the design of more potent derivatives.

SAR studies have pinpointed several key structural features that are essential for the antibacterial action of erythromycin and its derivatives. The core of the molecule is a large macrolactone ring, typically containing 14 to 16 atoms, which serves as the scaffold for other crucial functional groups. nih.govthesciencenotes.comnih.gov

Key elements for activity include:

The Desosamine (B1220255) Sugar : This amino sugar, typically attached at the C5 position, plays a significant role in the binding of the macrolide to the ribosome. mdpi.com It is considered a common structural part essential for this interaction. mdpi.com

The Macrolactone Ring : The integrity of the large lactone ring, known as the erythronolide, is fundamental for antibacterial activity. researchgate.net

Modifications for Enhanced Binding : In advanced derivatives like ketolides, the removal of the C3-cladinose sugar and the addition of an arylalkyl extension are critical. This extension interacts with specific nucleotides (A752 and U2609) in the nascent peptide release tunnel of the bacterial ribosome, enabling activity against macrolide-resistant pathogens. nih.govresearchgate.net

| Structural Element | Position | Function in Antibacterial Activity |

|---|---|---|

| Macrolactone Ring | Core Structure | Provides the essential scaffold for functional groups. |

| D-desosamine (amino sugar) | C5 | Crucial for binding to the 50S ribosomal subunit. mdpi.com |

| L-cladinose (neutral sugar) | C3 | Its removal is a key step in forming ketolides, which can overcome some resistance mechanisms. |

| Arylalkyl side chain (in Ketolides) | Varies | Interacts with additional sites on the ribosome, enhancing binding and overcoming resistance. nih.govresearchgate.net |

The antibacterial mechanism of macrolides relies on their ability to bind reversibly to the 23S rRNA of the large 50S ribosomal subunit. mdpi.com This binding occurs within the nascent peptide exit tunnel, blocking the path of newly synthesized proteins and thus inhibiting bacterial protein synthesis. mdpi.comnih.gov

The integrity of the lactonic macrocycle is paramount. This large ring structure correctly positions the attached sugar moieties and other side chains for optimal interaction with the ribosomal target. mdpi.comnih.gov The two sugar substituents attached to the erythromycin ring, L-cladinose at C3 and D-desosamine at C5, have distinct and critical roles. mdpi.comservice.gov.uk

The desosamine sugar is a primary anchor for the drug to the ribosome. mdpi.com In contrast, the cladinose (B132029) sugar can be a point of modification to create more advanced derivatives. The development of ketolides, for instance, involves the hydrolytic removal of the cladinose moiety and subsequent oxidation of the C3 hydroxyl group to a ketone. nih.govservice.gov.uk This change, combined with other modifications, allows ketolides to bind more tightly to the ribosome and to be effective against bacteria that have developed resistance to older macrolides through mechanisms that target the region near the cladinose binding site. nih.govnih.gov Therefore, while the macrolactone ring provides the fundamental structure, the strategic presence, absence, or modification of the sugar moieties dictates the potency, stability, and resistance profile of the antibiotic. mdpi.com

Positional Modifications and Their Effect on Activity

The antibacterial efficacy of erythromycin is intrinsically linked to its chemical structure. Modifications at various positions of the erythronolide ring and its sugar moieties can significantly impact its activity against both susceptible and resistant bacterial strains. Researchers have explored these modifications to develop new derivatives with improved stability, enhanced potency, and a broader spectrum of activity. Erythromycin aspartate is a salt of erythromycin A, formed with L-aspartic acid. mdpi.comjst.go.jp While much of the literature focuses on covalent modifications of the erythromycin scaffold, the formation of salts like this compound is a common strategy to improve the drug's physicochemical properties.

The 14-membered lactone ring of erythromycin offers several sites for chemical modification.

C-3 Position: The L-cladinose sugar attached at the C-3 position is crucial for activity against Gram-positive bacteria as it enhances the binding affinity to the ribosome. slideshare.net Removal of L-cladinose and oxidation of the resulting hydroxyl group to a ketone leads to the class of derivatives known as ketolides. researchgate.netnih.gov This modification not only enhances acid stability but also improves potency against macrolide-resistant bacteria. researchgate.net

C-6 Position: The hydroxyl group at C-6 is a key site for modifications. Methylation of this group to produce 6-O-methylerythromycin A (clarithromycin) prevents the intramolecular ketalization that occurs in acidic conditions, thus increasing the compound's stability. uomus.edu.iq Further modifications at this position, such as the introduction of an ethyl group through genetic engineering of the polyketide synthase, have also been explored, resulting in novel derivatives like 6-desmethyl-6-ethylerythromycin A. nih.gov

C-8 Position: Fluorination at the C-8 position has been achieved, although this modification can sometimes lead to a decrease in antibacterial potency. nih.gov

C-9 Position: The C-9 ketone is a common site for modification to improve acid stability. Conversion of the ketone to an oxime and subsequent O-alkylation has led to the development of roxithromycin. nih.gov Structure-activity relationship (SAR) studies on 9-O-substituted oxime derivatives of 6-O-methylerythromycin have shown that hydrophobicity and the size of the substituent play a significant role in their activity against erythromycin-resistant strains. nih.gov Another approach involves the synthesis of 9-N-alkyl derivatives of 9(S)-erythromycylamine, which have demonstrated excellent in vitro and in vivo antimicrobial activity. researchgate.net

C-11 and C-12 Positions: The hydroxyl groups at C-11 and C-12 are important for activity. The formation of a cyclic 11,12-carbonate enhances antibacterial activity. nih.gov The L-aspartate salt of erythromycin A cyclic 11,12-carbonate has shown strong antibacterial activity, particularly against Gram-positive bacteria, and superior characteristics compared to erythromycin itself. mdpi.comnih.gov Modifications at the C-12 position, such as methylation to produce 12-O-methylerythromycin A, have also been synthesized and evaluated for their antibacterial properties. nih.gov Elimination of the 12-OH group can result in the formation of a C12-21 double bond, which serves as a reactive site for further modifications. nih.gov

The following table summarizes the effects of various positional modifications on the antibacterial activity of erythromycin derivatives.

| Modification Position | Type of Modification | Resulting Compound/Derivative Class | Effect on Antibacterial Activity |

| C-3 | Removal of L-cladinose and oxidation to a ketone | Ketolides | Enhanced acid stability and potency against macrolide-resistant isolates. researchgate.net |

| C-6 | Methylation of the hydroxyl group | 6-O-methylerythromycin A (Clarithromycin) | Increased acid stability and retention of antibacterial properties. uomus.edu.iq |

| C-6 | Replacement of methyl with an ethyl group | 6-desmethyl-6-ethylerythromycin A | A novel derivative with confirmed biological activity. nih.gov |

| C-8 | Fluorination | 8-fluoro derivatives | Generally leads to low antibacterial activity. nih.gov |

| C-9 | Conversion to oxime ether | Roxithromycin | Improved acid stability. nih.gov |

| C-9 | Formation of 9-N-alkyl derivatives | 9(S)-erythromycylamine derivatives | Excellent in vitro and in vivo antimicrobial activity. researchgate.net |

| C-11, C-12 | Formation of a cyclic carbonate | Erythromycin A cyclic 11,12-carbonate | High antibacterial activity. nih.govnih.gov |

| C-12 | Methylation of the hydroxyl group | 12-O-methylerythromycin A | A novel derivative with evaluated antibacterial activity. nih.gov |

The two sugar moieties, D-desosamine and L-cladinose, are also critical for the antibacterial activity of erythromycin.

Desosamine (at C-5): This amino sugar is important for activity against Gram-negative bacteria. slideshare.net The tertiary amine group of desosamine is basic and allows for the formation of acid salts, such as this compound. uomus.edu.iq

Cladinose (at C-3): As mentioned earlier, this sugar is essential for activity against Gram-positive bacteria. slideshare.net Modifications at the 4''-position of the cladinose ring, such as O-methylation, have been shown to decrease antibacterial activity. nih.gov Conversely, 4''-O-acyl and 4''-O-carbamate derivatives have been explored to enhance activity.

The table below presents research findings on the antibacterial activity of specific erythromycin derivatives with positional modifications, indicated by their Minimum Inhibitory Concentrations (MICs).

| Derivative | Modification | Test Organism | MIC (µg/mL) |

| Erythromycin A | - | S. aureus 209P | - |

| 6-O-Methylerythromycin A (Clarithromycin) | C-6 O-methylation | S. aureus 209P | - |

| 11-O-Methylerythromycin A | C-11 O-methylation | S. aureus 209P | Slightly less active than Erythromycin A nih.gov |

| 6,12-di-O-Methylerythromycin A | C-6 and C-12 O-methylation | S. aureus 209P | Comparable to Erythromycin A nih.gov |

| Erythromycin B | C-12 deoxy | Gram-positive bacteria | Somewhat less active than Erythromycin A nih.gov |

| Erythromycin C | C-3' O-demethylation of cladinose | Gram-positive bacteria | About half the activity of Erythromycin A nih.gov |

| Erythromycin D | C-3' O-demethylation and C-12 deoxy | Gram-positive bacteria | Less than half the activity of Erythromycin A nih.gov |

| L-aspartate of erythromycin A cyclic 11,12-carbonate | C-11, C-12 cyclic carbonate, L-aspartate salt | Gram-positive bacteria | Strong antibacterial activity, superior to erythromycin nih.gov |

Advanced Analytical Methodologies for Erythromycin Aspartate Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of erythromycin (B1671065) from various samples. The technique's versatility is demonstrated through different detection methods, each offering unique advantages for specific applications.

HPLC-UV Methods for Quantification in Various Matrices

HPLC coupled with Ultraviolet (UV) detection is a widely used method for erythromycin quantification. However, erythromycin's molecular structure lacks a strong chromophore, leading to low UV molar absorptivity at wavelengths typically used for detection (>220 nm). To overcome this, methods have been developed that utilize lower wavelengths, such as 200-215 nm, where absorbance is greater, though this can sometimes lead to interference from co-extracted substances from complex matrices researchgate.net.

One approach for analyzing enteric-coated tablet formulations uses HPLC with UV detection at 205 nm. This method employs a C18 polymeric column with a mobile phase of 0.02 M potassium phosphate dibasic buffer (pH 9) and acetonitrile (60:40) at a flow rate of 1 mL/min aston.ac.uk. For dermatological preparations like creams, a method has been developed that involves a simple extraction procedure followed by HPLC-UV analysis mdpi.com. This method demonstrated good linearity over a concentration range of 70-130% of the labeled content, with a correlation coefficient of 0.9998, confirming its precision and accuracy mdpi.com. Another study describes an HPLC-UV method for determining erythromycin in human serum and urine with detection at 200 nm, achieving sensitivity limits of 0.25 µg/mL in serum and 1.0 µg/mL in urine researchgate.net.

A stability-indicating HPLC method for erythromycin stearate in tablets, which is also applicable to other salts like the aspartate, utilized a reversed-phase column at an elevated temperature (70°C) and UV detection. This method showed a recovery of 99.9% with a relative standard deviation of less than 1% vdoc.pub.

HPLC with Amperometric Detection

HPLC with electrochemical detection, specifically amperometric detection, offers a sensitive alternative to UV detection for erythromycin. This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface.

A method for the quantitative determination of erythromycin in rat plasma and liver homogenates was developed using HPLC with amperometric detection. In this method, erythromycin was extracted under alkaline conditions. The detector cell potential for the oxidation of erythromycin was set at +1100 mV. The method demonstrated excellent linearity over concentration ranges of 0.1-20.0 µg/mL for plasma and 0.5-100.0 µg/g for liver, with a recovery rate of up to 100%. This high recovery and sensitivity make it suitable for pharmacokinetic studies in small animals.

While highly sensitive, HPLC with electrochemical detection has not been as widely adopted for routine analysis in all contexts compared to UV detection mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-ESI-MS/MS) Approaches

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for the quantification of erythromycin in complex biological and food matrices. Ultra-High-Performance Liquid Chromatography (UHPLC) combined with electrospray ionization (ESI)-MS/MS further enhances the speed and efficiency of analysis.

Quantitative Determination in Biological Samples (e.g., Plasma, Liver, Tissue Homogenates)

LC-MS/MS is a powerful tool for quantifying erythromycin in biological samples. A validated method for human plasma involves a one-step liquid-liquid extraction followed by analysis using an isocratic mobile phase. This method has a very short analysis time of approximately 2 minutes per sample and achieves a low limit of quantitation (LOQ) of 0.5 ng/mL. The recovery for erythromycin at 1 ng/mL was 105%, with quality control sample recoveries ranging between 88% and 105%.

Another LC-MS/MS method developed for human plasma demonstrated a recovery rate of 98% for erythromycin. This method utilized a C18 column and a mobile phase flow rate of 0.5 mL/min. In studies involving chicken liver microsomes, LC-high-resolution mass spectrometry (LC-HR-MS) has been used to identify metabolites of erythromycin, demonstrating the capability of these techniques to investigate the biotransformation of the drug.

Applications in Food Products (e.g., Chicken Tissues and Eggs)

Ensuring food safety requires sensitive methods to detect antibiotic residues. A UHPLC-ESI-MS/MS method was developed for the simultaneous detection of erythromycin and its major metabolite in chicken tissues (muscle, liver, kidney) and eggs. This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for sample cleanup. The combination of QuEChERS with UHPLC-MS/MS offers advantages such as rapid analysis, strong separation capability, high sensitivity, and reduced reagent consumption.

The validation of this method in chicken tissues and eggs showed average recoveries ranging from 87.78% to 104.22%. The limits of detection (LOD) and quantification (LOQ) were 0.5 µg/kg and 2.0 µg/kg, respectively, for both chicken tissues and eggs.

Method Development and Validation Parameters (e.g., Recovery, Precision, Accuracy, Detection Limits)

The validation of analytical methods is crucial to ensure their reliability. Key parameters include recovery, precision, accuracy, and detection limits.

Recovery: Studies have shown high recovery rates for erythromycin using various methods. For instance, HPLC with amperometric detection in rat plasma and liver achieved up to 100% recovery. An LC-MS/MS method for human plasma reported an average recovery of 105% at a concentration of 1 ng/mL. In food matrices like chicken tissues and eggs, a UHPLC-ESI-MS/MS method yielded average recoveries between 87.78% and 104.22%.

Precision: Precision is typically expressed as the relative standard deviation (RSD). For the UHPLC-ESI-MS/MS method in chicken tissues and eggs, the intraday and interday RSDs were less than 7.10%. An LC-MS/MS method for commercial samples reported a high precision with an RSD of ≤0.52%.

Accuracy: Accuracy reflects the closeness of the measured value to the true value. For an LC-MS/MS method in human plasma, quality control samples showed recoveries between 88% and 105%, indicating good accuracy.

Detection Limits: The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of a method. An LC-MS/MS method for human plasma established an LOQ of 0.5 ng/mL. For chicken tissues and eggs, the LOD and LOQ were 0.5 µg/kg and 2.0 µg/kg, respectively. A highly sensitive LC/MS/MS method for commercial samples reported an LOQ of 0.25 ng/mL for erythromycin A.

Interactive Data Table: Validation Parameters for Erythromycin Quantification

| Analytical Technique | Matrix | Recovery (%) | Precision (%RSD) | Accuracy | Detection Limit (LOD/LOQ) |

| HPLC with Amperometric Detection | Rat Plasma & Liver | Up to 100% | - | - | - |

| LC-MS/MS | Human Plasma | 88 - 105% | - | QC Recovery: 88-105% | LOQ: 0.5 ng/mL |

| UHPLC-ESI-MS/MS | Chicken Tissues & Eggs | 87.78 - 104.22% | <7.10% (Intra- & Interday) | - | LOD: 0.5 µg/kg; LOQ: 2.0 µg/kg |

| LC/MS/MS | Commercial Samples | ≥98.82% | ≤0.52% | - | LOQ: 0.25 ng/mL |

Spectroscopic Techniques